molecular formula C13H14O2 B8713584 benzyl cyclopent-3-ene-1-carboxylate

benzyl cyclopent-3-ene-1-carboxylate

Cat. No.: B8713584
M. Wt: 202.25 g/mol
InChI Key: YCKIMXZHBPIYML-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl cyclopent-3-enecarboxylate can be achieved through a one-pot method. This involves the conversion of benzyl cyclopent-3-enecarboxylate into a mixture of hydroxy allylic esters using diphenyl diselenide, hydrogen peroxide (H2O2), and tert-butyl hydroperoxide in dry dichloromethane (CH2Cl2) . The reaction conditions are optimized to ensure high yields and purity of the product.

Industrial Production Methods: While specific industrial production methods for benzyl cyclopent-3-enecarboxylate are not widely documented, the one-pot synthesis method mentioned above can be scaled up for industrial applications. The use of environmentally friendly reagents like diphenyl diselenide and hydrogen peroxide aligns with modern trends in sustainable organic synthesis .

Mechanism of Action

The mechanism of action of benzyl cyclopent-3-enecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis, releasing the active cyclopentene moiety, which can then interact with biological targets. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

    Cyclopent-3-enecarboxylic Acid: Shares the cyclopentene ring but lacks the benzyl ester group.

    Benzyl Cyclopentane Carboxylate: Similar structure but with a saturated cyclopentane ring instead of a cyclopentene ring.

Uniqueness: benzyl cyclopent-3-ene-1-carboxylate is unique due to its combination of a cyclopentene ring and a benzyl ester group, which imparts distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

benzyl cyclopent-3-ene-1-carboxylate

InChI

InChI=1S/C13H14O2/c14-13(12-8-4-5-9-12)15-10-11-6-2-1-3-7-11/h1-7,12H,8-10H2

InChI Key

YCKIMXZHBPIYML-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

K2CO3 (35.0 g, 255 mmol) was added to a solution of cyclopent-3-enecarboxylic acid (20.0 g, 178 mmol) in acetonitrile (500 mL) followed by addition of benzyl bromide (36.6 g, 214 mmol). The reaction mixture was stirred for 12 h at ambient temperature. The mixture was filtered and washed with acetonitrile (200 mL). The filtrate and washings were combined and concentrated to dryness. The residue was purified by flash column chromatography on silica gel (hexane/EtOAc=10:1) to afford benzyl cyclopent-3-enecarboxylate (26.5 g, 74% yield) as an oil.
Name
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
36.6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of cyclopent-3-ene-1-carboxylic acid (9.63 g, 85.88 mmol) in 143 mL of degassed DMF was added potassium carbonate (14.24 g, 103.06 mmol) and benzyl bromide (11.24 mL, 94.47 mmol). The mixture was stirred for 2 hours at ambient temperature, and then poured into 150 mL of water and extracted with ethyl acetate. The extracts were washed with water and brine, and dried over sodium sulfate. Filtration and concentration under vacuum afforded benzyl cyclopent-3-ene-1-carboxylate as an oil.
Quantity
9.63 g
Type
reactant
Reaction Step One
Quantity
14.24 g
Type
reactant
Reaction Step One
Quantity
11.24 mL
Type
reactant
Reaction Step One
Name
Quantity
143 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

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